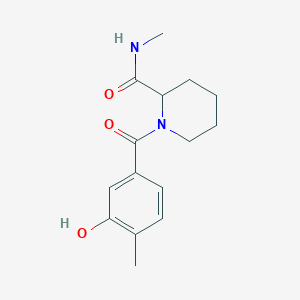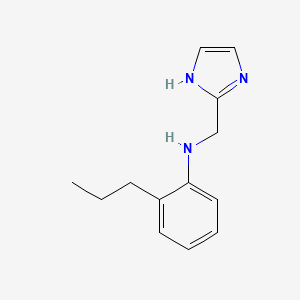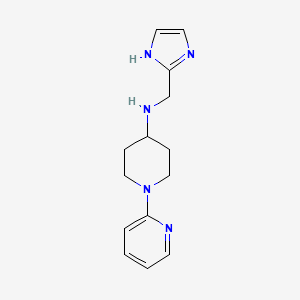![molecular formula C10H12BrNO3S B7588440 3-[(5-Bromothiophene-3-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7588440.png)
3-[(5-Bromothiophene-3-carbonyl)-methylamino]-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Bromothiophene-3-carbonyl)-methylamino]-2-methylpropanoic acid, also known as Boc-3-Bro-Thiophene, is a chemical compound commonly used in scientific research. This compound is a derivative of the amino acid valine and is often used as a building block in the synthesis of peptides and other organic molecules. In
Wissenschaftliche Forschungsanwendungen
3-[(5-Bromothiophene-3-carbonyl)-methylamino]-2-methylpropanoic acidiophene is commonly used in scientific research due to its ability to act as a building block in the synthesis of peptides and other organic molecules. It is often used in the development of new drugs and other therapeutic agents. Additionally, 3-[(5-Bromothiophene-3-carbonyl)-methylamino]-2-methylpropanoic acidiophene has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Wirkmechanismus
The mechanism of action of 3-[(5-Bromothiophene-3-carbonyl)-methylamino]-2-methylpropanoic acidiophene is not well understood. However, it is believed to act by inhibiting the growth of microorganisms and interfering with their metabolic processes. It may also act by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects
3-[(5-Bromothiophene-3-carbonyl)-methylamino]-2-methylpropanoic acidiophene has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a number of microorganisms, including bacteria and fungi. Additionally, 3-[(5-Bromothiophene-3-carbonyl)-methylamino]-2-methylpropanoic acidiophene has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(5-Bromothiophene-3-carbonyl)-methylamino]-2-methylpropanoic acidiophene in lab experiments is its ability to act as a building block in the synthesis of peptides and other organic molecules. Additionally, 3-[(5-Bromothiophene-3-carbonyl)-methylamino]-2-methylpropanoic acidiophene has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, one limitation of using 3-[(5-Bromothiophene-3-carbonyl)-methylamino]-2-methylpropanoic acidiophene in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are a number of future directions for the use of 3-[(5-Bromothiophene-3-carbonyl)-methylamino]-2-methylpropanoic acidiophene in scientific research. One potential area of research is the development of new antibiotics based on the antimicrobial properties of 3-[(5-Bromothiophene-3-carbonyl)-methylamino]-2-methylpropanoic acidiophene. Additionally, 3-[(5-Bromothiophene-3-carbonyl)-methylamino]-2-methylpropanoic acidiophene may have potential applications in the treatment of inflammatory diseases due to its anti-inflammatory properties. Finally, further research is needed to fully understand the mechanism of action of 3-[(5-Bromothiophene-3-carbonyl)-methylamino]-2-methylpropanoic acidiophene and its potential applications in scientific research.
Synthesemethoden
3-[(5-Bromothiophene-3-carbonyl)-methylamino]-2-methylpropanoic acidiophene can be synthesized through a multi-step process involving the reaction of valine with various reagents. One common method involves the reaction of valine with bromine and thiophene to produce a bromothiophene derivative. This derivative is then reacted with N-Boc-methylamine to produce 3-[(5-Bromothiophene-3-carbonyl)-methylamino]-2-methylpropanoic acidiophene.
Eigenschaften
IUPAC Name |
3-[(5-bromothiophene-3-carbonyl)-methylamino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3S/c1-6(10(14)15)4-12(2)9(13)7-3-8(11)16-5-7/h3,5-6H,4H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQUWJIZVNEQRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)C1=CSC(=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Bromothiophene-3-carbonyl)-methylamino]-2-methylpropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7588361.png)

![N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7588369.png)





![3-[[(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid](/img/structure/B7588410.png)
![3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid](/img/structure/B7588418.png)

![3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid](/img/structure/B7588430.png)
![3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid](/img/structure/B7588436.png)
![(E)-1-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-3-phenylprop-2-en-1-one](/img/structure/B7588447.png)